
Methyl 2-(3-fluorophenyl)-3-oxopropanoate
Vue d'ensemble
Description
Methyl 2-(3-fluorophenyl)-3-oxopropanoate, commonly known as 3-Fluoro-2-methylpropionic acid, is a synthetic organic compound that has been used in scientific experiments for decades. It is an important intermediate in organic synthesis and has been used in the synthesis of many pharmaceuticals, agrochemicals, and other compounds. 3-Fluoro-2-methylpropionic acid is a potent inhibitor of enzymes such as cyclooxygenase and lipoxygenase, and it has been used in the development of drugs for the treatment of inflammatory diseases, cancer, and other conditions.
Applications De Recherche Scientifique
3-Fluoro-2-methylpropionic acid has been used in a variety of scientific research applications, including the study of enzyme inhibitors, drug development, and the synthesis of pharmaceuticals. It has been used to study the mechanism of action of cyclooxygenase and lipoxygenase inhibitors, as well as to develop drugs for the treatment of inflammatory diseases, cancer, and other conditions. Additionally, it has been used in the synthesis of various agrochemicals, including herbicides and insecticides.
Mécanisme D'action
3-Fluoro-2-methylpropionic acid acts as an inhibitor of enzymes such as cyclooxygenase and lipoxygenase. It binds to the active site of these enzymes, blocking their activity and preventing the formation of the desired products. This inhibition is reversible and can be reversed by the addition of a competitive inhibitor, such as indomethacin.
Biochemical and Physiological Effects
3-Fluoro-2-methylpropionic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. In addition, it has been shown to inhibit the growth of certain types of cancer cells and to reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-Fluoro-2-methylpropionic acid has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and readily available. Additionally, it is relatively stable and has low toxicity. However, it has a short shelf life and can be difficult to work with due to its low solubility.
Orientations Futures
The potential future directions for 3-Fluoro-2-methylpropionic acid include further research into its mechanism of action and its potential applications in drug development. Additionally, further research into its effects on inflammatory mediators and cancer cells could provide valuable insight into its potential therapeutic uses. Additionally, further research into its synthesis and stability could lead to improved methods for its production and use in laboratory experiments.
Propriétés
IUPAC Name |
methyl 2-(3-fluorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-14-10(13)9(6-12)7-3-2-4-8(11)5-7/h2-6,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRZZYORKPRUEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=O)C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-fluorophenyl)-3-oxopropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




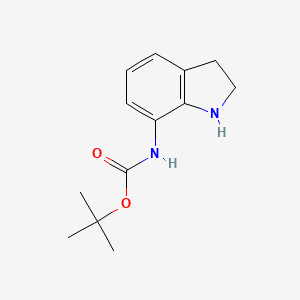


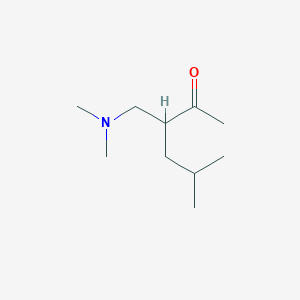

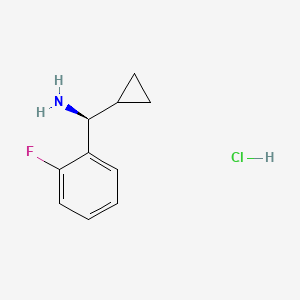


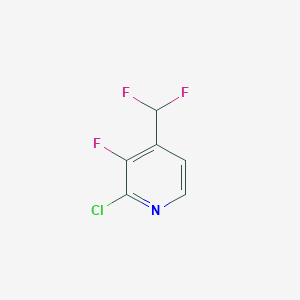
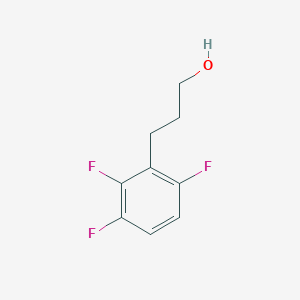
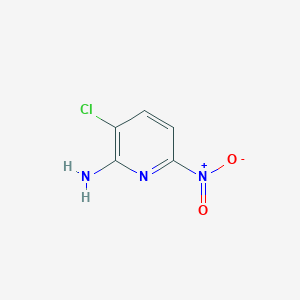

![5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B1465117.png)